molecular formula C4H10ClO2P B120558 Diethyl chlorophosphite CAS No. 589-57-1

Diethyl chlorophosphite

Cat. No.: B120558
CAS No.: 589-57-1
M. Wt: 156.55 g/mol
InChI Key: TXHWYSOQHNMOOU-UHFFFAOYSA-N
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Description

Diethyl chlorophosphite, also known as diethyl phosphorochloridite, is an organophosphorus compound with the molecular formula C4H10ClO2P. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as a reagent in organic synthesis, particularly for the phosphorylation of alcohols, amines, and other nucleophiles .

Mechanism of Action

Target of Action

Diethyl chlorophosphite, an organophosphorus compound, primarily targets alcohols in organic synthesis . It is used to convert alcohols to the corresponding diethyl phosphate esters . This compound is also known to be a cholinesterase inhibitor , which means it can interfere with the breakdown of acetylcholine, a key neurotransmitter in the body .

Mode of Action

The mode of action of this compound involves its interaction with alcohols. In this process, it converts alcohols to the corresponding diethyl phosphate esters . This reaction is electrophilic in nature . When it acts as a cholinesterase inhibitor, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the conversion of alcohols to diethyl phosphate esters . This pathway is crucial in organic synthesis. Additionally, by inhibiting cholinesterase, it impacts the cholinergic system in the body, affecting the transmission of nerve impulses .

Pharmacokinetics

It is known that this compound is highly toxic through dermal absorption This suggests that it can readily penetrate biological membranes and enter the systemic circulation

Result of Action

The result of this compound’s action is the formation of diethyl phosphate esters from alcohols . These esters are important in various chemical reactions and industrial processes. When it acts as a cholinesterase inhibitor, it can lead to an overstimulation of muscles and glands due to the accumulation of acetylcholine .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended to handle this compound only in a well-ventilated area or outdoors . This is because it can emit very toxic fumes of chloride and phosphorus oxides when heated to decomposition . Moreover, it is highly toxic through dermal absorption, indicating that it can readily interact with biological tissues .

Biochemical Analysis

Biochemical Properties

It is known that the compound is electrophilic . This means it has a tendency to attract electrons, which could influence its interactions with various biomolecules.

Cellular Effects

It is known to be a corrosive and, as a cholinesterase inhibitor, highly toxic through dermal absorption . This suggests that it could have significant effects on cell function, potentially disrupting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to undergo a nucleophilic substitution reaction with alcohols, leading to the formation of diethyl phosphate esters . This suggests that it could interact with biomolecules in a similar manner, potentially leading to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

It is known to have a vapor pressure of 0.1 mmHg at 25 °C , suggesting that it could evaporate over time under certain conditions.

Metabolic Pathways

It is known that the compound can undergo controlled hydrolysis to give tetraethyl pyrophosphate , suggesting that it could be involved in similar metabolic pathways.

Transport and Distribution

Given its electrophilic nature , it could potentially interact with various transporters or binding proteins.

Preparation Methods

Diethyl chlorophosphite can be synthesized through several methods:

    One common method involves the reaction of diethyl phosphite with phosphorus trichloride in the presence of a base such as pyridine. The reaction proceeds as follows:

    Synthetic Routes: (C2H5O)2P(O)H+PCl3(C2H5O)2PCl+HCl(C2H5O)2P(O)H + PCl3 → (C2H5O)2PCl + HCl (C2H5O)2P(O)H+PCl3→(C2H5O)2PCl+HCl

    Another method involves the chlorination of diethyl phosphite using thionyl chloride or oxalyl chloride .

    Industrial Production: Industrially, this compound is produced by the chlorination of diethyl phosphite with chlorine gas.

Chemical Reactions Analysis

Diethyl chlorophosphite undergoes various chemical reactions, including:

Comparison with Similar Compounds

Diethyl chlorophosphite can be compared with other similar compounds such as diethyl chlorophosphate and diethyl phosphorochloridate:

    Diethyl Chlorophosphate: This compound has the molecular formula C4H10ClO3P and is used as a reagent for the phosphorylation of alcohols and amines.

    Diethyl Phosphorochloridate: Similar to diethyl chlorophosphate, this compound is used in organic synthesis for the preparation of phosphate esters.

Properties

IUPAC Name

chloro(diethoxy)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClO2P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHWYSOQHNMOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060430
Record name Phosphorochloridous acid, diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-57-1
Record name Diethyl chlorophosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl phosphorochloridite
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorochloridous acid, diethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphorochloridous acid, diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl chlorophosphite
Source European Chemicals Agency (ECHA)
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Record name ETHYL PHOSPHOROCHLORIDITE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Customer
Q & A

A: Diethyl chlorophosphite acts as a reducing agent, converting nitro compounds to their corresponding amines. [] The reaction mechanism involves a series of electron transfers and rearrangements. []

A: Yes, research has shown that DECP exhibits chemoselectivity and can target various oxygenated functional groups, including N-oxides, epoxides, sulfones, sulfoxides, hydroxylamines, ketoximes, and aldoximes. []

ANone: this compound has the molecular formula C4H10ClO2P and a molecular weight of 156.56 g/mol.

A: Researchers frequently utilize techniques such as FT-IR, GC-MS, 31P NMR, and 27Al NMR to characterize DECP and analyze its reactions. [, ]

ANone: this compound is sensitive to moisture and air, requiring handling under inert conditions.

ANone: DECP acts as a reagent in various reactions, including:

  • Phosphorylation: It facilitates the phosphorylation of alcohols, amines, and other nucleophiles. [, , ]
  • Glycosylation: DECP mediates glycosylation reactions, particularly with exo-glycals, leading to the formation of glycosides. []
  • Cycloaddition: It participates in cycloaddition reactions, for example, with norbornadiene to form tetracyclic phosphinate esters. []
  • Reduction: As mentioned earlier, DECP reduces nitro compounds to amines. []

A: The mechanism typically involves the nucleophilic attack of the target molecule on the phosphorus atom of DECP, followed by the elimination of chloride. [, , ] The resulting phosphite ester can be further oxidized to the corresponding phosphonate.

A: While specific computational studies focusing solely on DECP are limited in the provided literature, researchers commonly utilize computational tools to study reaction mechanisms, transition states, and intermediates involved in DECP-mediated transformations. [, ]

ANone: Although specific SAR studies on DECP are not extensively covered in the provided literature, it's important to note that modifications to the alkoxy groups or the introduction of substituents on the phosphorus atom can significantly alter the reactivity and selectivity of DECP in various reactions.

ANone: The provided literature primarily focuses on the synthetic applications and reactivity of this compound as a chemical reagent. Therefore, information related to aspects like pharmacology, toxicology, environmental impact, or clinical applications is outside the scope of these research papers and cannot be answered from the provided context.

A: Early research recognized DECP as a reducing agent for nitro compounds. [] Subsequent studies expanded its applications to include phosphorylation, glycosylation, and cycloaddition reactions, highlighting its versatility as a reagent in organic synthesis. [, , ]

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